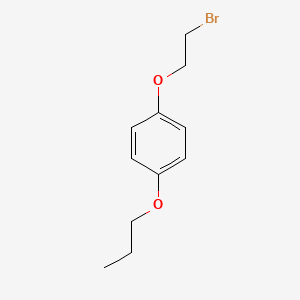

1-(2-Bromoethoxy)-4-propoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Bromoethoxy)-2-bromobenzene” is a laboratory chemical . It’s also known as "2-Bromoethyl p-bromophenyl ether" .

Synthesis Analysis

There’s a paper discussing the synthesis of constitutional isomers of tetra-and-hexa-bromo-functionalized pillar5arenes through the co-condensation of hydroquinone derivatives of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene .Physical And Chemical Properties Analysis

The physical state of “1-(2-Bromoethoxy)-2-bromobenzene” is liquid, and it has a clear appearance with a stench odor . Its melting point is between 35 - 36 °C, and its boiling point is between 160 - 162 °C at 16 mmHg .Scientific Research Applications

Synthesis and Chemical Applications

Intermediate in Medicinal Agents : 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, is used as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia. The synthesis process involves the Williamson Reaction and has been optimized for factors like temperature, solvent, and reaction time (Zhai Guang-xin, 2006).

Production of Organic Dyes and Electroluminescent Materials : 1-Bromo-2,4-dinitrobenzene, another similar compound, serves as an intermediate for the production of organic dyes, pharmaceutical agents, and organic electroluminescent materials. Its synthesis from bromobenzene and subsequent nitration in water has been optimized for high yield and purity (Jiaming Xuan et al., 2010).

Environmental and Material Science

Study of Brominated Hydrocarbon Combustion : Research into the pyrolytic thermal degradation of brominated hydrocarbons, such as 2-bromophenol, has implications for understanding the formation of hazardous combustion byproducts in incinerators and accidental fires. This research is crucial for environmental safety and the development of safer materials (Catherine S Evans & B. Dellinger, 2003).

Supercapacitor Applications : The electrochemical behavior of carbon electrodes in supercapacitors using aqueous solutions modified with redox-active species, including bromine derivatives, has been explored. This research contributes to the development of more efficient energy storage devices (E. Frąckowiak et al., 2014).

Advanced Organic Synthesis

- Development of Novel Organic Syntheses : Research into the synthesis of various bromobenzene derivatives, including those similar to 1-(2-Bromoethoxy)-4-propoxybenzene, has led to the development of novel methods and intermediates for organic synthesis. These methods are crucial for synthesizing complex organic molecules and pharmaceuticals (V. Diemer et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(2-bromoethoxy)-4-propoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-2-8-13-10-3-5-11(6-4-10)14-9-7-12/h3-6H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULIYFUKBQTDHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide](/img/structure/B2857703.png)

![4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2857705.png)

![7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2857710.png)

![2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857714.png)

![1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857716.png)

![2-[4-Chloro-1-(methylethyl)pyrazol-5-yl]acetic acid](/img/structure/B2857717.png)